molecular formula C9H8BrN3O B1442387 [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1249756-52-2

[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No.: B1442387
CAS No.: 1249756-52-2
M. Wt: 254.08 g/mol
InChI Key: HUVXBOQZBOJHIZ-UHFFFAOYSA-N
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Description

[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methanol: is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a bromophenyl group attached to the triazole ring, which is further connected to a methanol group. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Properties

IUPAC Name

[1-(4-bromophenyl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O/c10-7-1-3-9(4-2-7)13-5-8(6-14)11-12-13/h1-5,14H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVXBOQZBOJHIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(N=N2)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methanol typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring. The bromophenyl group is introduced via a bromination reaction, and the methanol group is added through a subsequent reduction step.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the azide and alkyne precursors, the cycloaddition reaction, and the purification of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromophenyl group can undergo reduction to form the corresponding phenyl group.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed:

    Oxidation: 4-bromobenzaldehyde or 4-bromobenzoic acid.

    Reduction: 4-bromophenylmethane.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Biology: In biological research, [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methanol is studied for its potential antimicrobial and antifungal properties. Triazole derivatives are known to inhibit the growth of various pathogens by interfering with their metabolic pathways.

Medicine: The compound is investigated for its potential use in drug development. Triazole-based compounds have shown promise as antifungal, antibacterial, and anticancer agents. The bromophenyl group enhances the compound’s ability to interact with biological targets.

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, enhancing its binding affinity. The bromophenyl group contributes to the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The methanol group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

  • [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol
  • [1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol
  • [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol

Comparison: Compared to its analogs, [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methanol exhibits unique properties due to the presence of the bromine atom. Bromine is larger and more polarizable than chlorine, fluorine, or methyl groups, which can influence the compound’s reactivity and binding interactions. The bromophenyl group also enhances the compound’s ability to participate in halogen bonding, a type of non-covalent interaction that can be exploited in drug design and materials science.

Biological Activity

[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methanol is a compound belonging to the triazole class, characterized by its unique chemical structure that includes a bromophenyl group and a methanol moiety. This compound has garnered attention in biological research due to its potential antimicrobial and antifungal properties, as well as its applications in drug development.

Chemical Structure and Properties

The chemical formula of this compound is C9H8BrN3O. The presence of the bromine atom in the phenyl group enhances the compound's reactivity and biological interactions through mechanisms such as halogen bonding.

The specific biological targets of this compound are not fully elucidated. However, it is believed that the compound may interact with various cellular components including enzymes and receptors. The mode of action likely involves binding to these targets and modulating their activity, potentially affecting metabolic pathways crucial for pathogen survival.

Antimicrobial Properties

Research indicates that triazole derivatives, including this compound, exhibit significant antimicrobial activity. Specifically:

  • Antifungal Activity : Triazoles are known to inhibit fungal growth by interfering with ergosterol synthesis in fungal cell membranes. Preliminary studies suggest that this compound may effectively inhibit the growth of various fungal strains.
  • Antibacterial Activity : Similar mechanisms may apply to bacterial pathogens. The compound's structural features could enhance its ability to penetrate bacterial cell walls and disrupt critical biochemical processes.
Pathogen Type Activity Reference
FungalInhibition of growth
BacterialPotential disruption of metabolic pathways

Case Studies

Recent studies have highlighted the effectiveness of triazole derivatives in clinical settings:

  • Inhibition Studies : A study demonstrated that compounds similar to this compound exhibited IC50 values indicating potent inhibitory effects against specific fungal strains at low concentrations (e.g., IC50 = 0.46 µM) .
  • Selectivity in Cancer Treatment : Research into related compounds has shown that modifications in the triazole structure can lead to selectivity against cancer cell lines while minimizing off-target effects. The bromophenyl substitution appears to enhance this selectivity .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is critical for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) are essential for determining bioavailability and efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methanol
Reactant of Route 2
Reactant of Route 2
[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methanol

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